

Characterization of Triazoles Formed from 1-Azidoadamantane: A Comparative Guide

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Compound of Interest

Compound Name: 1-Azidoadamantane

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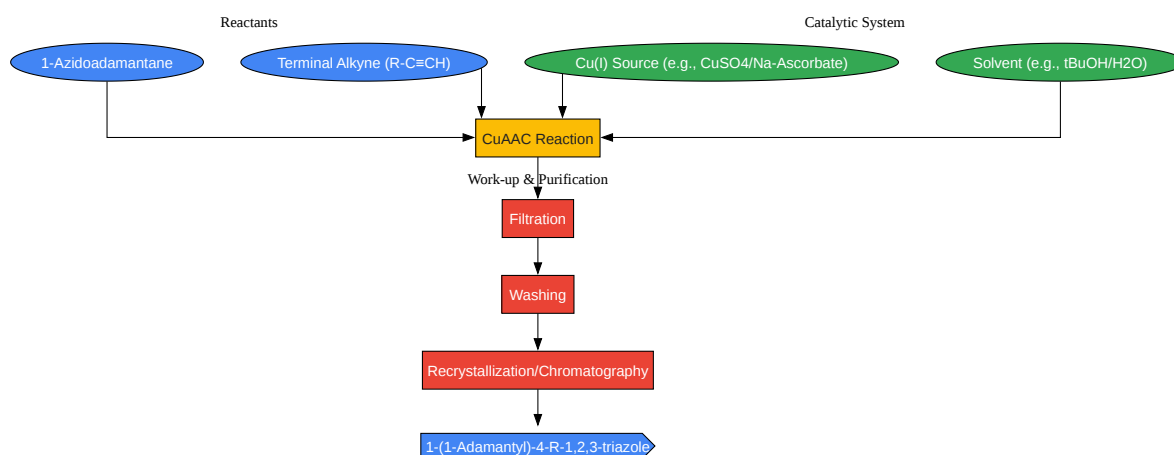
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthesis, characterization, and biological performance of 1,2,3-triazoles derived from **1-azidoadamantane**. By leveraging the unique steric and lipophilic properties of the adamantane cage, these triazole derivatives present a compelling scaffold for the development of novel therapeutic agents.

This guide details the prevalent synthetic methodologies, presents spectroscopic data for key compounds, and offers a comparative analysis of their biological activities against relevant alternatives. Experimental protocols for the synthesis and characterization are provided, alongside visualizations of key experimental workflows and associated signaling pathways to support further research and development.

Synthesis of 1-Adamantyl-1,2,3-Triazoles

The primary route for the synthesis of 1,4-disubstituted 1-(1-adamantyl)-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".^[1]^[2] This reaction involves the [3+2] cycloaddition of **1-azidoadamantane** with a terminal alkyne, yielding the corresponding 1,4-disubstituted triazole with high regioselectivity and efficiency.

A general experimental workflow for this synthesis is depicted below:



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Figure 1: General workflow for the synthesis of 1-adamantyl-1,2,3-triazoles via CuAAC.

Spectroscopic Characterization

The structural elucidation of the synthesized triazoles relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

Proton (^1H) and carbon- 13 (^{13}C) NMR spectroscopy are fundamental for confirming the formation of the triazole ring and the adamantane substitution pattern.

Table 1: Representative NMR Data for 1-(1-Adamantyl)-4-phenyl-1H-1,2,3-triazole

^1H NMR (CDCl_3 , δ ppm)	^{13}C NMR (CDCl_3 , δ ppm)
8.01 (s, 1H, triazole C5-H)	147.5 (triazole C4)
7.85 (d, 2H, Ar-H)	130.6 (Ar-C)
7.42 (t, 2H, Ar-H)	128.8 (Ar-CH)
7.33 (t, 1H, Ar-H)	128.1 (Ar-CH)
2.25 (br s, 3H, Ad-CH)	125.7 (Ar-CH)
2.18 (br s, 6H, Ad-CH)	119.8 (triazole C5)
1.78 (br s, 6H, Ad-CH ₂)	62.9 (Ad-C)
43.1 (Ad-CH)	
35.9 (Ad-CH ₂)	
29.5 (Ad-CH)	

Note: Adamantane proton and carbon signals often appear as broad singlets or multiplets due to complex coupling and conformational rigidity.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The triazole ring typically exhibits characteristic absorption bands.

Table 2: Key IR Absorption Bands for 1-Adamantyl-1,2,3-triazoles

Functional Group	Characteristic Absorption (cm ⁻¹)
C-H (aromatic)	3100 - 3000
C-H (aliphatic, adamantane)	2950 - 2850
C=C (aromatic)	1600 - 1450
N=N (triazole)	1250 - 1100
C-N (triazole)	1100 - 1000

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compounds and provides information about their fragmentation patterns.

Table 3: Mass Spectrometry Data for 1-(1-Adamantyl)-4-phenyl-1H-1,2,3-triazole

Ion	m/z	Interpretation
[M] ⁺	279.17	Molecular Ion
[M - N ₂] ⁺	251.18	Loss of Nitrogen
[C ₁₀ H ₁₅] ⁺	135.12	Adamantyl Cation

Comparative Performance Analysis

The incorporation of the adamantane moiety is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.^[3] This section compares the biological activity of adamantane-containing triazoles to their non-adamantane counterparts.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of adamantane-triazole conjugates. A comparison with benzyl-substituted triazoles, which are structurally similar but lack the bulky, three-dimensional adamantane cage, can provide insights into the contribution of the adamantyl group.

Table 4: Comparative Antimicrobial Activity (MIC, $\mu\text{g/mL}$)

Compound	S. aureus	E. coli	Reference
1-(1-Adamantyl)-4-phenyl-1H-1,2,3-triazole	>100	>100	
1-Benzyl-4-phenyl-1H-1,2,3-triazole	Weak to moderate inhibition	Weak inhibition	
Adamantane-Triazole Glycoside 5	21-25 (inhibition zone, mm)	-	[4]
Non-adamantane Triazole Glycoside	-	-	-

Note: Direct comparative MIC data between adamantyl and non-adamantyl triazoles with identical substitutions is limited in the literature. The data presented is indicative of general trends.

The results suggest that while simple 1-adamantyl-1,2,3-triazoles may have limited intrinsic antibacterial activity, their incorporation into more complex structures, such as glycosides, can lead to potent antimicrobial agents.[4] The bulky adamantane group can influence cell permeability and interaction with bacterial targets.

Antiviral Activity

Adamantane derivatives, such as amantadine, have a history as antiviral agents.[5] The evaluation of adamantane-containing triazoles for antiviral activity is therefore a logical pursuit.

One study synthesized a series of 3-(1-adamantyl)-1,2,4-triazolo[3,4-b][1][6][7]thiadiazoles and evaluated their antiviral effects.[5] However, in this particular study, no significant antiviral activity was observed at subtoxic concentrations. In contrast, other research has highlighted the broad-spectrum antiviral potential of various 1,2,3- and 1,2,4-triazole derivatives against a range of viruses, including Chikungunya, HIV, and influenza.[7][8][9] The antiviral efficacy of these compounds is highly dependent on the specific substitutions on the triazole ring and the overall molecular architecture. A direct comparison of an adamantane-triazole with a non-

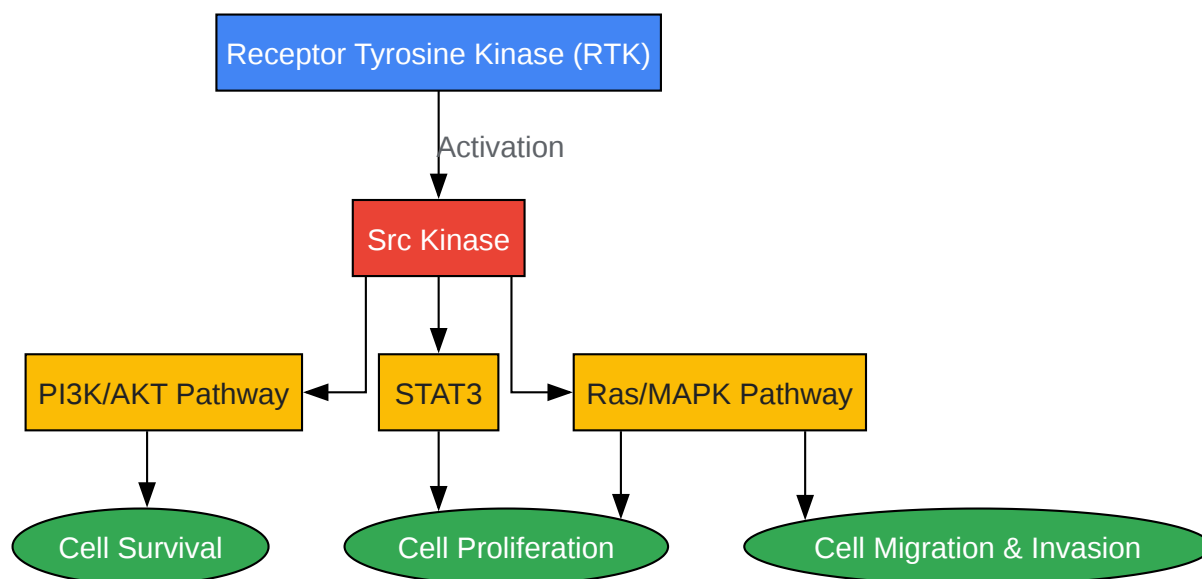
adamantane analog against the same viral strain is necessary for a definitive conclusion on the role of the adamantane moiety.

Signaling Pathways of Biological Targets

The biological activity of adamantane-triazoles has been linked to the inhibition of specific enzymes, such as Src kinase and 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). Understanding the signaling pathways in which these enzymes are involved is crucial for drug development.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.^[6] Dysregulation of Src signaling is frequently implicated in cancer.

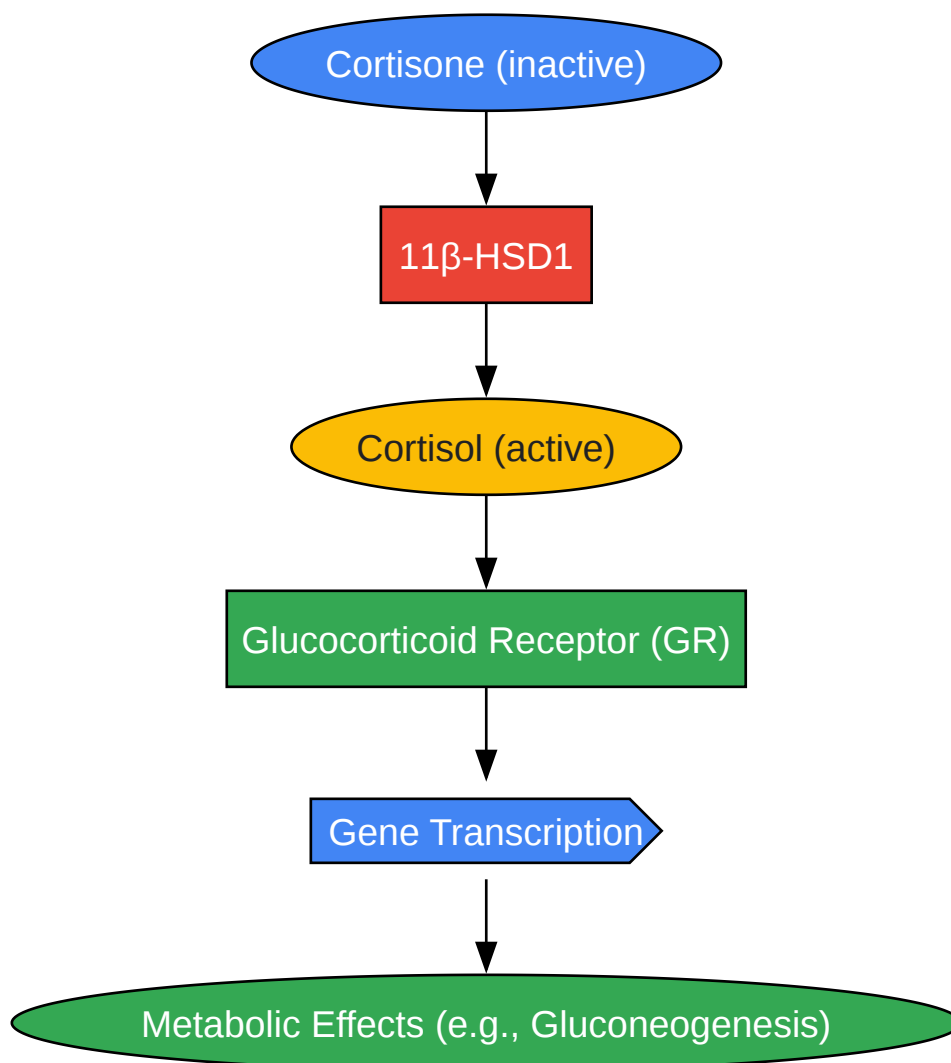


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Figure 2: Simplified Src kinase signaling pathway.

11 β -HSD1 Signaling Pathway

11 β -Hydroxysteroid dehydrogenase type 1 (11 β -HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby regulating intracellular glucocorticoid levels.[10] Inhibition of 11 β -HSD1 is a therapeutic target for metabolic disorders like obesity and type 2 diabetes.



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Figure 3: Simplified 11 β -HSD1 signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of 1-(1-Adamantyl)-4-aryl-1H-1,2,3-triazoles

To a solution of the respective terminal alkyne (1.0 mmol) and **1-azidoadamantane** (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).^{[1][2]} The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion (monitored by TLC), the reaction mixture is diluted with water and the precipitated solid is collected by filtration. The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1-(1-adamantyl)-4-aryl-1H-1,2,3-triazole.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets for solid samples. Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry: Mass spectra are obtained on a mass spectrometer using electrospray ionization (ESI) or electron impact (EI) techniques. Data are reported as m/z ratios.

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